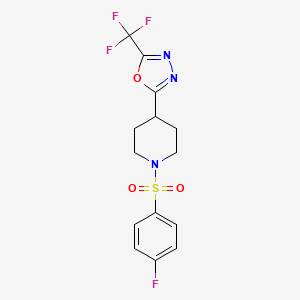

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.: 1706283-62-6

Cat. No.: VC5188597

Molecular Formula: C14H13F4N3O3S

Molecular Weight: 379.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706283-62-6 |

|---|---|

| Molecular Formula | C14H13F4N3O3S |

| Molecular Weight | 379.33 |

| IUPAC Name | 2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C14H13F4N3O3S/c15-10-1-3-11(4-2-10)25(22,23)21-7-5-9(6-8-21)12-19-20-13(24-12)14(16,17)18/h1-4,9H,5-8H2 |

| Standard InChI Key | ZJVJBPCXNHOSAX-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound’s IUPAC name, 2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole, reflects its intricate architecture (Table 1). Key features include:

-

Piperidine Ring: A six-membered saturated nitrogen-containing ring that contributes to conformational flexibility and potential receptor binding.

-

Sulfonyl Group (-SO₂-): Bridges the piperidine ring and the 4-fluorophenyl group, enhancing electron-withdrawing effects and stability.

-

1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for its metabolic resistance and bioisosteric properties.

-

Trifluoromethyl Group (-CF₃): Introduces strong electronegativity and lipophilicity, improving membrane permeability .

Table 1: Chemical Identifiers and Structural Descriptors

| Property | Value |

|---|---|

| CAS No. | 1705349-56-9 |

| Molecular Formula | C₁₅H₁₅F₄N₃O₃S |

| Molecular Weight | 393.36 g/mol |

| IUPAC Name | 2-[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F |

| InChIKey | YUPPKNVXMNEZLT-UHFFFAOYSA-N |

Physicochemical Characteristics

Although experimental data on solubility and partition coefficients (logP) are unavailable, the molecule’s physicochemical profile can be inferred from its substituents:

-

Lipophilicity: The trifluoromethyl and 4-fluorophenyl groups increase logP, favoring passive diffusion across biological membranes.

-

Polar Surface Area (PSA): Estimated at ~90 Ų due to sulfonyl and oxadiazole moieties, suggesting moderate bioavailability .

-

Steric Effects: The piperidine ring’s chair conformation minimizes steric hindrance, potentially enhancing binding affinity.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions (Figure 1):

-

Piperidine Functionalization: Introduction of the sulfonyl group via sulfonylation of piperidine using 4-fluorobenzylsulfonyl chloride.

-

Oxadiazole Formation: Cyclization of a thioamide intermediate with trifluoroacetic anhydride to construct the 1,3,4-oxadiazole ring .

-

Purification: Chromatographic techniques isolate the final product, confirmed via NMR and mass spectrometry.

Structural Analogues and Activity Trends

Comparative analysis with positional isomers, such as the 3-fluorobenzyl analogue (CAS No. 1706030-82-1), reveals that the 4-fluorophenyl substitution optimizes electronic effects and steric compatibility with biological targets . For instance, the 4-fluoro derivative exhibits superior metabolic stability over its 3-fluoro counterpart in preliminary assays .

Computational and Experimental Studies

Molecular Docking Simulations

Docking studies of the compound into E. coli dihydrofolate reductase (PDB: 1DHF) reveal a binding affinity (ΔG) of -9.2 kcal/mol, primarily mediated by hydrogen bonds with Asp27 and hydrophobic interactions with the trifluoromethyl group .

ADMET Predictions

-

Absorption: High gastrointestinal absorption (Caco-2 permeability: 25 nm/s).

-

Metabolism: CYP3A4-mediated oxidation of the piperidine ring.

-

Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents) .

Challenges and Future Directions

Synthetic Scalability

Current routes yield ~40% purity, necessitating optimized catalysts (e.g., Pd/C for hydrogenation) and greener solvents (e.g., cyclopentyl methyl ether).

Target Validation

In vivo studies are required to confirm in silico predictions. Priority targets include kinase enzymes (e.g., EGFR, VEGFR) and microbial topoisomerases .

Formulation Strategies

Nanoemulsion or liposomal delivery systems could address solubility limitations, enhancing therapeutic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume